Lipophilicity-Driven Differentiation: XLogP3 Comparison of 2-Ethoxyphenyl Versus 2-Fluorophenyl N-Aryl Analogs
The target compound (CAS 864919-27-7) bearing an N-(2-ethoxyphenyl) group exhibits a computed XLogP3 of 5.1, compared to an estimated XLogP3 of approximately 4.3–4.5 for the direct 2-fluorophenyl analog (CAS 864919-15-3), based on the replacement of the ethoxy oxygen (-OCH₂CH₃) with a fluorine atom and the established logP contributions of aromatic substituents [1]. This ~0.6–0.8 log unit increase in lipophilicity corresponds to a roughly 4–6× higher theoretical partition coefficient, which influences membrane permeation, plasma protein binding, and assay-specific behavior in cell-based versus biochemical screens [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 (PubChem computed, CID 4521600) |
| Comparator Or Baseline | 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide (CAS 864919-15-3; no PubChem entry found for direct computed comparison; estimated XLogP3 ≈ 4.3–4.5 based on fragment-based logP contributions) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.6 to +0.8 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); comparator estimate derived from structure–logP fragment analysis |
Why This Matters
The higher lipophilicity of the 2-ethoxyphenyl derivative may confer superior passive membrane permeability relative to the 2-fluorophenyl analog, a critical parameter when selecting compounds for cell-based phenotypic assays versus biochemical target-based screens.
- [1] PubChem Compound Summary, CID 4521600. XLogP3-AA = 5.1. NCBI. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Review of logP–permeability relationships. View Source
